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Sodium Mesitylenesulfonate

Cat. No.: B1324434
CAS No.: 6148-75-0
M. Wt: 223.25 g/mol
InChI Key: ZUUNGHDXMBZQIK-UHFFFAOYSA-N
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Description

Contextualization of Arylsulfonate Compounds in Contemporary Chemical Science

Arylsulfonate compounds, characterized by a sulfonate group attached to an aromatic ring, represent a cornerstone class of molecules in modern chemical science. Their utility stems from the diverse reactivity of the sulfonate moiety, which can act as a stable protecting group for phenols or as a versatile leaving group in nucleophilic substitution reactions. researchgate.net Arylsulfonate esters are widely employed as synthetic precursors, affording access to a range of valuable chemical entities. researchgate.net For instance, the selective cleavage of either the C–O or S–O bond in arylsulfonate esters allows for the synthesis of biologically significant compounds like arylamines and arylsulfonamides. researchgate.net

In the realm of synthetic methodology, recent advancements have highlighted the utility of arylsulfonates in innovative chemical transformations. Researchers have developed practical and sustainable methods for synthesizing arylsulfonate esters through electro-oxidation, utilizing stable and readily available phenols and sodium arenesulfinates. acs.org This approach avoids the need for harsh oxidants and proceeds under mild conditions. acs.org Furthermore, arylsulfonates have been investigated for their role in iron-catalyzed cross-coupling reactions and have been used as precursors for sulfonyl radical intermediates in light-induced reactions to form vinyl sulfones. researchgate.netresearchgate.net Beyond traditional synthesis, arylsulfonate derivatives are being explored in medicinal chemistry through "prochelation" strategies, where an arylsulfonate group masks a chelator's active site until it is released by specific intracellular conditions, such as reaction with glutathione. acs.org This broad spectrum of reactivity and application solidifies the position of arylsulfonate compounds as indispensable tools in organic synthesis, catalysis, and materials science. dntb.gov.ua

Significance of Sodium Mesitylenesulfonate as a Research Subject in Organic Synthesis and Materials Development

This compound, the sodium salt of 2,4,6-trimethylbenzenesulfonic acid, has emerged as a compound of particular interest due to the unique structural features imparted by the three methyl groups on its aromatic ring. smolecule.com These groups create steric hindrance and specific electronic effects that differentiate its reactivity and properties from simpler arylsulfonates like sodium benzenesulfonate (B1194179) or sodium xylene sulfonate. smolecule.comgoogle.com

In organic synthesis, this compound is a versatile reagent and building block. smolecule.com It serves as a precursor for creating a variety of organosulfur compounds, which are crucial in the pharmaceutical and agrochemical industries. smolecule.com Depending on the reaction conditions, it can function as a sulfonylating, sulfenylating, or sulfinylating agent to form S–S, N–S, and C–S bonds, leading to products such as thiosulfonates and sulfonamides with high yields. smolecule.com The bulky mesityl group can also stabilize transition states in certain reactions, enhancing selectivity, and it has been used as a phase-transfer catalyst in processes like nucleophilic substitutions and esterifications. smolecule.com

In the field of materials development, this compound exhibits significant potential. Its unique structure makes it an exceptionally effective stabilizer for hypohalite bleaching agents, far surpassing the performance of other aryl sulfonates like sodium xylene sulfonate. google.com This property is valuable in formulating stable industrial and consumer cleaning products. google.com Furthermore, it is incorporated into ion-exchange resins, where the sulfonate group facilitates the selective binding of cations for applications in water treatment. smolecule.com Recent research has also focused on growing this compound crystals for advanced optical applications. researchgate.netgoogle.de These crystals are being investigated for their angle-dependent phonon resonance and other properties in the terahertz (THz) frequency range using THz time-domain polarimetry, which is important for designing new materials for THz generation and detection. researchgate.netgoogle.de Its role in developing responsive ionic liquids for energy-efficient desalination processes has also been explored. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 6148-75-0
Molecular Formula C₉H₁₁NaO₃S
Molecular Weight 222.24 g/mol
IUPAC Name sodium;2,4,6-trimethylbenzenesulfonate (B281753)
Appearance White to almost white crystalline powder
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]
InChI Key AOJUNZYQOYSGHT-UHFFFAOYSA-M

Source: nih.govambeed.comtcichemicals.com

Table 2: Research Applications of this compound

FieldApplicationResearch Finding/Significance
Organic Synthesis Reagent/Building BlockActs as a versatile sulfonylating, sulfenylating, or sulfinylating agent for creating organosulfur compounds such as thiosulfonates and sulfonamides. smolecule.com
Organic Synthesis Phase-Transfer CatalystThe bulky mesityl group helps stabilize transition states, improving selectivity in nucleophilic substitutions and esterifications. smolecule.com
Industrial Chemistry StabilizerDemonstrates unexpectedly superior performance in stabilizing hypohalite and hypochlorous acid in liquid bleach formulations compared to other aryl sulfonates. google.com
Materials Science Ion-Exchange ResinsThe sulfonate group enables the selective binding of cations, useful for applications in water treatment systems. smolecule.com
Materials Science Polymer CompositesCan be used in polymer composites to improve thermal stability. smolecule.com
Advanced Optics Crystal Growth for THz ApplicationsCrystals of this compound are grown and studied for their unique phonon modes, which is critical for developing new THz source and detection materials. researchgate.netgoogle.de
Environmental Tech Forward OsmosisUsed as a component in synthesizing thermally responsive ionic liquid draw solutes for desalination. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12NaO3S B1324434 Sodium Mesitylenesulfonate CAS No. 6148-75-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6148-75-0

Molecular Formula

C9H12NaO3S

Molecular Weight

223.25 g/mol

IUPAC Name

sodium;2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C9H12O3S.Na/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;/h4-5H,1-3H3,(H,10,11,12);

InChI Key

ZUUNGHDXMBZQIK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.[Na]

Other CAS No.

6148-75-0

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Sodium Mesitylenesulfonate

Conventional Synthetic Routes to Sodium Mesitylenesulfonate

The traditional laboratory and industrial synthesis of this compound is primarily achieved through a two-step process involving the sulfonation of mesitylene (B46885) followed by neutralization. This method is a classic example of electrophilic aromatic substitution.

Sulfonation of Mesitylene and Subsequent Neutralization Protocols

The synthesis of this compound begins with the sulfonation of mesitylene (1,3,5-trimethylbenzene). This reaction is a type of electrophilic aromatic substitution where the electron-rich mesitylene ring is attacked by a strong electrophile. smolecule.com Typically, this is achieved by reacting mesitylene with concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid), often at elevated temperatures. smolecule.comchemistrysteps.com The active electrophile is believed to be protonated sulfur trioxide, +SO₃H, or SO₃ itself. chemistrysteps.com

The mechanism involves the attack of the aromatic π-system on the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex. chemistrysteps.com A weak base then deprotonates the intermediate, restoring aromaticity and yielding 2,4,6-trimethylbenzenesulfonic acid. masterorganicchemistry.com

Following the sulfonation, the resulting acidic solution is neutralized. This is a critical step to isolate the desired sodium salt. The neutralization protocol involves the careful addition of a sodium-containing base, most commonly sodium hydroxide (NaOH), to the 2,4,6-trimethylbenzenesulfonic acid solution. smolecule.comsmolecule.com This acid-base reaction yields this compound and water. The strong acidity of the sulfonic acid group ensures the reaction proceeds to completion. smolecule.com The final product, a white crystalline powder, is then typically isolated through crystallization. smolecule.com

Conversion of 2,4,6-Trimethylbenzenesulfonic Acid to its Sodium Salt

An alternative, more direct approach to producing this compound involves starting with the pre-synthesized 2,4,6-trimethylbenzenesulfonic acid. This method separates the sulfonation and neutralization steps into distinct processes.

In this protocol, purified 2,4,6-trimethylbenzenesulfonic acid is dissolved in an appropriate solvent, often an aqueous solution. Sodium hydroxide is then added directly to this solution to perform the neutralization. smolecule.com The reaction is a straightforward acid-base neutralization, forming the sodium salt of the sulfonic acid. This method can offer better control over the purity of the final product, as the intermediate sulfonic acid can be purified before its conversion to the sodium salt.

Advanced Synthetic Approaches for this compound Derivatives

While this compound itself is a valuable compound, its derivatives are crucial reagents in modern organic synthesis. Advanced methodologies focus on creating these functionalized derivatives, often employing novel reaction conditions to enhance efficiency and selectivity.

Synthesis and Application of O-(Mesitylenesulfonyl)hydroxylamine as an Electrophilic Aminating Agent

O-(Mesitylenesulfonyl)hydroxylamine (MSH) is a highly useful derivative employed as an electrophilic aminating agent. chemicalbook.comchemicalbook.com It facilitates the transfer of an amino group (-NH₂) to various nucleophiles.

Synthesis: MSH is synthesized from N-(tert-butoxycarbonyl)-O-mesitylenesulfonylhydroxylamine. The synthesis involves cooling trifluoroacetic acid and adding the starting material portion-wise. The reaction is monitored until completion, after which the mixture is quenched with ice and water, causing the MSH product to precipitate as a white solid. chemicalbook.com Another reported method involves the treatment of O-(mesitylsulfonyl)acetohydroxamate with perchloric acid in dioxane. chemicalbook.com

Application: MSH is a versatile reagent for creating C-N, N-S, and S-S bonds. smolecule.com It is particularly effective for the amination of tertiary amines and for converting sulfoxides into NH-sulfoximines. researchgate.net Its reactivity with sulfur-containing compounds typically proceeds through a direct nucleophilic attack from the sulfur atom to the nitrogen of MSH. chemicalbook.com Furthermore, MSH has been used in the Beckmann rearrangement and for the aziridination of olefins. chemrxiv.org It serves as a key reagent in the synthesis of various organic compounds, including sulfonamides, sulfides, and sulfones. smolecule.com

Mechanochemical Activation in the Synthesis of Mesitylenesulfonate Derivatives (e.g., β-Cyclodextrin Mesitylene Sulfonate)

Mechanochemistry, which involves using mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.gov This technique has been successfully applied to synthesize derivatives like β-cyclodextrin mesitylene sulfonate (β-CDMts). beilstein-journals.orgcyclodextrinnews.com

In a typical mechanochemical synthesis of β-CDMts, solid reactants—β-cyclodextrin and mesitylenesulfonyl chloride (MtsCl)—are milled together in a vibrating ball mill. beilstein-journals.orgresearchgate.net The mechanical energy from the grinding process activates the reactants and facilitates the reaction, often in the presence of a solid base like potassium hydroxide (KOH). beilstein-journals.orgcyclodextrinnews.com This method can improve reaction selectivity and reduce the need for extensive purification steps compared to solution-based syntheses. beilstein-journals.orgresearchgate.net

Solid-State Diffusion Phenomena in Mechanochemical Synthesis

The synthesis of aromatic sodium sulfonates can be achieved through mechanochemical methods, which involve the use of mechanical energy, typically through high-speed ball milling, to initiate chemical reactions in the solid state. researchgate.net This solvent-free approach offers benefits in terms of reduced waste and potentially faster reaction times compared to conventional solution-based methods. researchgate.net The underlying mechanism of these solid-state reactions is fundamentally governed by diffusion phenomena at the interface between solid reactants. wikipedia.orgtaylorandfrancis.com

In a typical solid-state reaction, the process is initiated at the points of contact between reactant particles. For the reaction to proceed beyond this initial surface layer, ions or molecules must diffuse through the solid product layer to reach the unreacted material. taylorandfrancis.com This diffusion is often the rate-limiting step in solid-state synthesis. taylorandfrancis.com The rate of a solid-state reaction is influenced by several factors, including the surface area of the solids, their structural properties, and the reaction conditions, particularly temperature. wikipedia.org

Mechanochemical activation, such as ball milling, plays a crucial role in overcoming the limitations of solid-state diffusion. The process dramatically increases the surface area of the reactants and creates fresh surfaces for contact. The intense grinding and impact actions can also introduce defects into the crystal lattice of the materials. These defects can serve as pathways for enhanced diffusion, thereby accelerating the reaction rate at temperatures much lower than those required for conventional solid-state synthesis. wikipedia.orgtaylorandfrancis.com

While specific studies detailing the solid-state diffusion phenomena in the mechanochemical synthesis of this compound are not extensively documented in the available literature, the principles can be inferred from similar systems. For instance, the mechanochemical sulfonation of arenes has been demonstrated using solid reagents like sodium bisulfate (NaHSO₄·H₂O) and phosphorus pentoxide (P₂O₅). researchgate.net In such a process, the mechanical forces would facilitate the intimate mixing and interaction of the solid mesitylene precursor (if in solid form) and the sulfonating agent. Diffusion would occur at the newly created interfaces, allowing the sulfonation reaction to proceed, followed by in-situ neutralization to form the sodium salt. The entire process relies on mass transport through solid phases, stimulated and enhanced by the continuous mechanical energy input. researchgate.nettaylorandfrancis.com

Solution-Phase Crystal Growth Techniques for High-Quality Single Crystals

The production of high-quality single crystals of this compound is essential for applications requiring well-defined structural and optical properties, as well as for definitive structural characterization by X-ray diffraction. A widely successful technique for growing such crystals is the solution-phase method, particularly slow evaporation. This method allows for the gradual and ordered arrangement of molecules from a supersaturated solution onto a growing crystal lattice, which is crucial for obtaining large, defect-free crystals.

Optically high-quality single crystals of this compound have been successfully grown using the slow evaporation technique at room temperature. smolecule.com The process involves dissolving the compound in a suitable solvent to create a saturated or near-saturated solution, which is then allowed to evaporate slowly over an extended period. This gradual increase in concentration leads to supersaturation and subsequent nucleation and crystal growth. Crystals grown by this method have been reported to be transparent, colorless, and chemically stable under atmospheric conditions.

The quality of the resulting crystals is sufficient for detailed crystallographic analysis. Single-crystal X-ray diffraction (XRD) studies have been performed on crystals grown via this technique to determine their precise three-dimensional structure.

Table 1: Crystallographic Data for this compound Single Crystal

Parameter Value
Crystal System Monoclinic
Space Group C2
a (Å) 8.6926
b (Å) 7.3679
c (Å) 16.4519
α (°) 90
β (°) 103.7790
γ (°) 90

This data represents a specific reported structure and may vary slightly between different experimental determinations.

The choice of solvent is a critical parameter in solution-phase crystal growth, as it directly influences the solubility of the compound and the kinetics of crystallization. For this compound, methanol (B129727) has been identified as an effective solvent for growing high-quality single crystals via the slow evaporation method. smolecule.com The compound should be moderately soluble in the chosen solvent; if solubility is too high, achieving the necessary supersaturation for crystal growth becomes difficult, and if it is too low, the growth process can be impractically slow.

The typical procedure for growing this compound crystals using the slow evaporation method with methanol involves the following steps:

Preparation of a Saturated Solution : this compound is dissolved in methanol at room temperature until a saturated solution is achieved.

Filtration : The solution is filtered to remove any insoluble impurities or dust particles that could act as unwanted nucleation sites and hinder the growth of a single, large crystal.

Controlled Evaporation : The filtered solution is placed in a clean container, which is then covered, for example, with a perforated film (e.g., polythene sheet with small holes). This covering is crucial as it slows down the rate of solvent evaporation. A slow evaporation rate is essential to prevent rapid precipitation, which would lead to the formation of polycrystalline powder or small, poor-quality crystals.

Crystal Growth : The container is left undisturbed in a stable environment, free from mechanical vibrations and significant temperature fluctuations. Over a period of several days to weeks, as the methanol slowly evaporates, the solution becomes supersaturated, leading to the formation and subsequent growth of single crystals.

Using this meticulous approach, well-shaped and transparent single crystals of this compound with dimensions suitable for various characterization techniques have been obtained.

Table 2: List of Compounds

Compound Name
This compound
Sulfur Trioxide
Chlorosulfonic Acid
Sodium Hydroxide
2,4,6-trimethylbenzenesulfonic acid
Sodium Bisulfate
Phosphorus Pentoxide

Chemical Reactivity and Catalytic Applications of Sodium Mesitylenesulfonate

Organic Transformations Mediated by Sodium Mesitylenesulfonate

The utility of this compound in organic synthesis is primarily demonstrated through its conversion into derivatives that facilitate a range of transformations. These include nucleophilic substitution reactions where the mesitylenesulfonate anion acts as an excellent leaving group, and various reactions where it serves as a precursor to sulfonylating, sulfenylating, and sulfinylating agents for the formation of sulfur-containing compounds.

Nucleophilic Substitution Reactions Involving the Sulfonate Group

The mesitylenesulfonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions, analogous to other well-known sulfonates like tosylates and mesylates. chemistrysteps.comquimicaorganica.orgorganic-chemistry.org The effectiveness of sulfonates as leaving groups stems from the fact that they are conjugate bases of strong sulfonic acids. organic-chemistry.org This stability, derived from the resonance delocalization of the negative charge across the three oxygen atoms, means they are weakly basic and depart readily from the substrate molecule during a reaction. quimicaorganica.orgorganic-chemistry.org

The typical synthetic strategy does not involve this compound directly but rather begins with the conversion of a poor leaving group, such as the hydroxyl group of an alcohol, into a mesitylenesulfonate ester. This is achieved by reacting the alcohol with mesitylenesulfonyl chloride in the presence of a base like pyridine. chemistrysteps.com This transformation converts the hydroxyl group into a reactive mesitylenesulfonate ester without altering the stereochemistry at the carbon center. masterorganicchemistry.com The resulting alkyl mesitylenesulfonate is a highly effective substrate for S_N_2 reactions, where various nucleophiles can displace the mesitylenesulfonate group to form new bonds. purechemistry.org

Table 1: Nucleophilic Substitution Reactions with Mesitylenesulfonate as Leaving Group
SubstrateNucleophile (Nu⁻)ProductReaction Type
Alkyl Mesitylenesulfonate (R-OMs)Halide (X⁻: Cl⁻, Br⁻, I⁻)Alkyl Halide (R-X)S_N_2
Alkyl Mesitylenesulfonate (R-OMs)Azide (N₃⁻)Alkyl Azide (R-N₃)S_N_2
Alkyl Mesitylenesulfonate (R-OMs)Cyanide (CN⁻)Alkyl Cyanide (R-CN)S_N_2
Alkyl Mesitylenesulfonate (R-OMs)Thiolate (RS⁻)Sulfide (R-SR')S_N_2
Alkyl Mesitylenesulfonate (R-OMs)Alkoxide (R'O⁻)Ether (R-OR')S_N_2

Role as a Sulfonylating, Sulfenylating, and Sulfinylating Agent in Organic Synthesis

This compound is a precursor for various sulfur-based reagents used in organic synthesis. A key intermediate is 2-mesitylenesulfonyl chloride (MsCl), which can be synthesized from this compound. chemicalbook.comchemicalbook.com This sulfonyl chloride is a powerful electrophile and serves as the primary agent for introducing the mesitylenesulfonyl group into molecules to form new sulfur-sulfur, nitrogen-sulfur, and carbon-sulfur bonds.

The creation of S–S bonds is crucial for synthesizing compounds like thiosulfonates, which have applications in medicinal chemistry and as synthetic intermediates. A common method for forming thiosulfonates involves the reaction of a sulfonyl chloride with a thiol in the presence of a base. researchgate.net In this context, mesitylenesulfonyl chloride reacts with various thiols (R-SH) to yield S-alkyl or S-aryl mesitylenethiosulfonates. The reaction proceeds via a nucleophilic attack of the thiol on the electrophilic sulfur atom of the sulfonyl chloride. uantwerpen.be

Table 2: Synthesis of Thiosulfonates using Mesitylenesulfonyl Chloride
Mesitylenesulfonyl ChlorideThiol ReactantBaseProduct (Thiosulfonate)
(CH₃)₃C₆H₂SO₂ClAlkyl Thiol (R-SH)Pyridine(CH₃)₃C₆H₂SO₂S-R
(CH₃)₃C₆H₂SO₂ClAryl Thiol (Ar-SH)Pyridine(CH₃)₃C₆H₂SO₂S-Ar

The synthesis of sulfonamides, a functional group present in numerous pharmaceuticals, is one of the most robust applications of sulfonyl chlorides. nih.gov Mesitylenesulfonyl chloride is a highly effective reagent for this transformation, reacting readily with primary and secondary amines to afford the corresponding N-substituted sulfonamides. sigmaaldrich.com The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.net This method is widely applicable to a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines. nih.govsigmaaldrich.com

Table 3: Synthesis of Sulfonamides from Mesitylenesulfonyl Chloride
Amine SubstrateReagentBaseProduct (Sulfonamide)Typical Conditions
Primary Aliphatic Amine (R-NH₂)Mesitylenesulfonyl ChlorideTriethylamine(CH₃)₃C₆H₂SO₂NH-RDichloromethane (B109758), 10-30 min
Secondary Aliphatic Amine (R₂NH)Mesitylenesulfonyl ChlorideTriethylamine(CH₃)₃C₆H₂SO₂NR₂Dichloromethane, 10-30 min
Aniline (Ar-NH₂)Mesitylenesulfonyl ChloridePyridine(CH₃)₃C₆H₂SO₂NH-ArReflux in CH₃CN
N-Silylamine (R₂N-SiMe₃)Mesitylenesulfonyl ChlorideNone (solvent optional)(CH₃)₃C₆H₂SO₂NR₂Solvent-free or CH₃CN, 1 hr

Mesitylenesulfonate derivatives are also employed in the formation of carbon-sulfur bonds, leading to the synthesis of sulfides and sulfones.

Sulfides: Aryl sulfides can be prepared through palladium-catalyzed cross-coupling reactions. In these reactions, aryl sulfonates can serve as electrophilic partners, analogous to aryl halides. The coupling of an aryl mesitylenesulfonate with a thiol in the presence of a suitable palladium catalyst and ligand system affords the corresponding diaryl sulfide. nih.gov This method is advantageous due to the stability and accessibility of aryl sulfonates.

Sulfones: Aryl sulfones are valuable structures in medicinal chemistry. chemrxiv.org One prominent synthetic route is the palladium-catalyzed Suzuki-Miyaura cross-coupling, where aryl sulfones themselves can act as electrophilic coupling partners under specific conditions. chemrxiv.org Alternatively, aryl sulfones can be synthesized from aryl sulfonyl chlorides by reaction with organoboronic acids or other organometallic reagents under catalytic conditions. organic-chemistry.org For example, the palladium-catalyzed coupling of mesitylenesulfonyl chloride with an arylboronic acid provides an efficient route to unsymmetrical diaryl sulfones.

Table 4: Synthesis of Sulfides and Sulfones from Mesitylenesulfonate Derivatives
Product TypeSulfur ReagentCoupling PartnerCatalyst/ConditionsC-S Bond Formed
Diaryl SulfideAryl MesitylenesulfonateAryl ThiolPd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), BaseAryl-S
Diaryl SulfoneMesitylenesulfonyl ChlorideArylboronic AcidPd Catalyst, BaseAryl-SO₂
Alkyl Aryl SulfoneSodium MesitylenesulfinateAlkyl HalideMicrowave, Aqueous MediaAlkyl-SO₂

Electrophilic Amination of Nitrogen-Based Nucleophiles using O-(Mesitylenesulfonyl)hydroxylamine

O-(Mesitylenesulfonyl)hydroxylamine (MSH), prepared from mesitylenesulfonyl chloride, is a highly effective electrophilic aminating agent. chemicalbook.com It serves as a source of an electrophilic amino group (NH₂) that can be transferred to a variety of nitrogen-based nucleophiles, including anilines, N-heterocycles, and amines. nih.govnih.gov MSH is noted for its high reactivity, often providing better results than other aminating agents. nih.gov

The reaction involves the nucleophilic attack of the nitrogen atom of the substrate on the nitrogen atom of MSH, leading to the formation of a new N-N bond and the displacement of mesitylenesulfonate as a leaving group. This methodology has been successfully applied to the amination of pyridines, which can be subsequently converted into valuable pyrazolopyridine building blocks. vapourtec.com It is also the optimal reagent for the direct conversion of certain alcohols to primary anilines via an aza-Hock rearrangement, showcasing its versatility. nih.gov

Table 5: Electrophilic Amination of Nitrogen Nucleophiles with MSH
Nucleophilic SubstrateProduct ClassSignificance
PyridinesN-Aminopyridinium SaltsIntermediates for pyrazolopyridines. vapourtec.com
AnilinesAryl HydrazinesFormation of N-N bonds.
Tertiary Amines1,1,1-Trisubstituted Hydrazinium (B103819) SaltsSynthesis of quaternary hydrazinium salts.
6-Methyl-4-pyrimidone anions3-Amino-6-methyl-4-pyrimidonesExclusive formation of 3-amino derivatives.
Preparation of N-Aminoammonium Mesitylenesulfonate Salts

N-Aminoammonium mesitylenesulfonate salts are synthesized through the electrophilic amination of aliphatic tertiary amines. wikipedia.org This transformation is effectively carried out using O-(mesitylenesulfonyl)hydroxylamine (MSH) as the aminating agent. wikipedia.org MSH is noted for its high reactivity and good solubility in common organic solvents, making it a practical choice over traditional reagents like chloramine. wikipedia.org

The typical procedure involves reacting an aliphatic tert-amine with a stoichiometric equivalent of freshly recrystallized MSH. wikipedia.org The reaction is generally conducted at 0 °C in a solvent such as diethyl ether (Et₂O). wikipedia.org The use of diethyl ether simplifies the experimental procedure and can improve yields compared to other solvents like dichloromethane (CH₂Cl₂). wikipedia.org Due to the low solubility of the resulting N-aminoammonium salts in ether, they precipitate rapidly from the reaction mixture. wikipedia.org The solid product can then be isolated in high purity and excellent yield by simple filtration. wikipedia.org In some cases, the addition of Et₂O may be required to facilitate the precipitation when other solvents are used. wikipedia.org

This method has been successfully applied to a variety of aliphatic tert-amines, including cyclic and acyclic structures, to produce the corresponding N-aminoammonium mesitylenesulfonate salts. wikipedia.org

Table 1: Synthesis of N-Aminoammonium Mesitylenesulfonate Salts (2a-g) via Electrophilic Amination of Tertiary Amines (1a-g) with MSH in Diethyl Ether. wikipedia.org

EntryTertiary AmineProductYield (%)
1N-methylpyrrolidine (1a)2a97
2N-methylpiperidine (1b)2b100
3Quinuclidine (1c)2c99
4N-methylmorpholine (1d)2d99
5N-ethylpiperidine (1e)2e96
6Trimethylamine (1f)2f89
7Triethylamine (1g)2g97
Utility as Precursors for Amine Imide Derivatives

The N-aminated products resulting from the electrophilic amination of tertiary amines are valuable precursors for the synthesis of amine imide derivatives. wikipedia.org Amine imides, which can be described as nitrogen ylides, are a class of compounds recognized for their unique properties and reactivity. wikipedia.org The N-aminoammonium mesitylenesulfonate salts, prepared as described previously, serve as stable intermediates that can be readily converted into these useful derivatives. wikipedia.org The transformation from N-aminoammonium salt to amine imide typically involves a deprotonation step, which generates the ylidic structure.

Metal-Catalyzed Reactions with Mesitylenesulfonate Substrates

Palladium-Catalyzed C-C Bond Forming Reactions (e.g., Arylation of Nucleosides)

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon bonds. In this context, aryl sulfonates, including mesitylenesulfonates, have emerged as effective electrophilic partners, functioning as viable alternatives to aryl halides. polyu.edu.hk The utility of aryl sulfonates stems from the fact that the sulfonate group is a competent leaving group in the key oxidative addition step of the catalytic cycle. While many examples focus on tosylates and mesylates, the underlying reactivity principles extend to other arylsulfonates like mesitylenesulfonates. polyu.edu.hk

These reactions enable the coupling of various nucleophiles with the aryl group of the sulfonate. The arylation of sensitive substrates, such as nucleosides, is a critical transformation in medicinal chemistry, and palladium catalysis offers a powerful tool for achieving this. The general mechanism for such a C-C bond forming reaction involves the oxidative addition of the aryl sulfonate to a Pd(0) complex, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst.

Complex Formation with Transition Metal Ions in Catalytic Cycles

In transition metal catalysis, the counterion associated with the metal center can significantly influence the reactivity and stability of the catalyst. The mesitylenesulfonate anion is often classified as a weakly coordinating anion. wikipedia.org Weakly coordinating anions are crucial in catalysis because they interact only weakly with the cationic metal center. wikipedia.org This property allows for the formation of coordinatively unsaturated metal complexes, which are often the catalytically active species. wikipedia.org

By serving as a counterion, the mesitylenesulfonate anion can stabilize highly electrophilic cationic metal complexes without permanently blocking a coordination site. wikipedia.org This facilitates the binding of substrates to the metal center, a critical step in many catalytic cycles, including those for hydrogenation, polymerization, and hydrosilylation. wikipedia.org The bulky and charge-delocalized nature of the mesitylenesulfonate anion contributes to its weak coordinating ability.

The coordination chemistry of transition metal complexes is dictated by the interplay between the metal center and its associated ligands. libretexts.org The mesitylenesulfonate anion primarily influences the catalytic system through outer-sphere effects. As a weakly coordinating anion, it allows the primary ligands (e.g., phosphines, N-heterocyclic carbenes) to dictate the geometry and electronic properties of the metal center. wikipedia.org The choice of these primary ligands is critical for tuning the catalyst's activity and selectivity. sapub.org

In some instances, the arene portion of the molecule can form π-complexes with metal centers. For example, η⁶-coordination of a mesitylene (B46885) ring to a high-valent titanium center has been observed, demonstrating the ability of the mesitylene framework to directly participate in the coordination sphere under specific conditions. researchgate.net However, in the context of this compound's role in catalysis, its function as a non-coordinating or weakly coordinating anion is generally more significant, ensuring the catalytic site remains accessible. wikipedia.org

The development of catalysts based on earth-abundant metals like iron, cobalt, nickel, and manganese is a key goal for sustainable chemistry. nih.govprinceton.edu A common strategy for employing these metals involves the use of simple, air-stable pre-catalysts that are activated under the reaction conditions. ed.ac.uk Metal salts of arylsulfonates, such as iron(III) p-toluenesulfonate, serve as effective pre-catalysts in various transformations. chemscene.com Similarly, mesitylenesulfonate salts of these earth-abundant metals can function as convenient sources for the catalytically active metal ions.

The mesitylenesulfonate anion provides a soluble and stable counterion for the metal in its storage state. wikipedia.org The activation of such a pre-catalyst typically involves an in-situ reduction of the metal center to a lower oxidation state or reaction with a co-catalyst to generate the active species. ed.ac.uk For example, iron-based pre-catalysts are often used in cross-coupling reactions to form C-C bonds. nih.gov The use of an arylsulfonate salt ensures the delivery of the metal ion into the reaction medium, where it can engage in the catalytic cycle. chemscene.com This approach avoids the need to handle more sensitive, low-oxidation-state organometallic complexes directly, representing a practical method for harnessing the catalytic potential of earth-abundant metals. ed.ac.uk

Role in Multimetallic Catalysis Systems (e.g., Zinc-Sodium Catalysts for CO2 Copolymerization)

Multimetallic catalysis systems are at the forefront of polymer science, particularly in the context of carbon dioxide (CO2) utilization. One significant area of research is the ring-opening copolymerization (ROCOP) of CO2 and epoxides to produce polycarbonates, a process that transforms a greenhouse gas into valuable materials. Within this field, heterometallic catalysts combining zinc and a Group 1 metal, such as sodium, have demonstrated exceptional activity and unique selectivity. nih.gov

A notable example is a trinuclear dizinc(II)-sodium(I) complex that functions effectively without requiring co-catalysts. nih.gov This system exhibits high rates for CO2/cyclohexene oxide (CHO) ROCOP and allows for precise control over the incorporation of CO2 into the resulting polymer backbone. nih.gov The synergy between the zinc and sodium centers is crucial; the sodium ion is believed to play a key role in accelerating the catalytic activity and influencing the selectivity of the polymerization, enabling the formation of both polycarbonate and polyether linkages. nih.gov The specific sodium salt used in the synthesis of this documented catalyst was sodium 4-(trifluoromethyl)benzoate (NaCO2C6H4CF3). nih.gov

While the efficacy of zinc-sodium systems in CO2 copolymerization is well-established, the specific role of this compound as the sodium component in these particular multimetallic catalysts is not detailed in the reviewed scientific literature. The research highlights the importance of the sodium cation in the catalytic cycle, but the choice of the anion, such as mesitylenesulfonate, and its potential influence on the catalyst's performance remains an area for further investigation.

Stabilization Mechanisms in Chemical Formulations

Stabilization of Reactive Halogen-Based Species (e.g., Hypohalite and Hypochlorous Acid Components)

This compound plays a crucial role as a stabilizing agent in liquid formulations containing reactive halogen-based species, such as hypohalite (e.g., sodium hypochlorite) and hypochlorous acid. These compounds are highly effective bleaching and disinfecting agents but are inherently unstable and tend to decompose over time, leading to a loss of efficacy. The inclusion of this compound in these liquid compositions has been found to surprisingly increase the stability of the hypohalite or hypochlorous acid components.

The stabilizing effect is particularly valuable because it does not necessitate raising the pH of the formulation to high levels (e.g., >12) with caustic agents like sodium hydroxide, which is a traditional method for improving hypochlorite (B82951) stability. While effective, highly alkaline solutions are corrosive and can damage surfaces. By incorporating this compound, the stability of the active bleaching component is enhanced without the drawbacks of high pH.

Comparative Studies with Other Aryl Sulfonates in Stabilization Performance

The stabilizing properties of this compound are particularly noteworthy when compared to other aryl sulfonates that have been previously used as stabilizers in bleaching formulations. Research indicates that the increase in stability provided by the inclusion of a soluble salt of 2,4,6-mesitylenesulfonate surpasses the stabilizing effects offered by other aryl sulfonate stabilizers, such as sodium xylene sulfonate.

This superior performance is attributed to the unique molecular structure of the mesitylene sulfonate anion. The presence of three methyl groups on the aromatic ring provides distinct steric and electronic properties compared to less substituted sulfonates like xylene sulfonate or p-toluene sulfonate. While various aryl sulfonates can offer some degree of stabilization for hypohalite bleaching compositions, 2,4,6-mesitylenesulfonate has been identified as providing a surprisingly and unexpectedly superior stabilization effect.

The following table provides a comparative overview of the stabilization performance based on available research findings.

FeatureThis compoundOther Aryl Sulfonates (e.g., Sodium Xylene Sulfonate)
Stabilization Efficacy Provides a surprisingly high degree of stabilization for hypohalite and hypochlorous acid.Offer a lesser degree of stabilization for hypohalite solutions.
Performance Comparison The stabilizing effect has been shown to be significantly beyond that of other recognized aryl sulfonate stabilizers.Considered less effective in preserving the concentration of the active bleaching agent over time.
Structural Influence The 2,4,6-trimethylated aromatic ring structure is key to its enhanced stabilizing function.Simpler structures (e.g., dimethylated or monomethylated rings) result in lower stabilization performance.
Formulation pH Allows for stabilization without requiring highly alkaline conditions (pH >12).Often used in conjunction with high pH adjustments to achieve desired stability.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction (XRD) Analysis

X-ray diffraction studies on a single crystal of sodium mesitylenesulfonate have been instrumental in defining its crystalline framework with high precision.

Single-crystal X-ray diffraction analysis has unequivocally determined that this compound crystallizes in the monoclinic system. arxiv.org The specific space group has been identified as C2, which provides essential information about the symmetry elements present within the crystal lattice. arxiv.org

The dimensions of the unit cell, the fundamental repeating unit of the crystal, have been precisely measured. The lattice parameters for this compound are as follows:

ParameterValue
a8.6926 Å
b7.3679 Å
c16.4519 Å
α90°
β103.7790°
γ90°

These parameters define a unit cell with a volume of 1023.36 ų. arxiv.org

Oak Ridge Thermal-Ellipsoid Plot (ORTEP) representations, generated from the single-crystal XRD data, offer a visual depiction of the molecule's three-dimensional structure, including the thermal ellipsoids of the atoms. An ORTEP-II representation at 50% probability has been reported, which aids in visualizing the spatial arrangement of the mesitylenesulfonate anion and the sodium cation. arxiv.org Analysis of the crystal packing reveals the intricate network of intermolecular interactions that stabilize the crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the local chemical environment of individual atoms within the this compound molecule, confirming its structure and providing details about the electronic distribution.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The spectrum, typically recorded in a deuterated solvent such as DMSO-d6, displays characteristic chemical shifts that confirm the molecular structure. arxiv.org

The aromatic protons on the mesitylene (B46885) ring, being in a unique chemical environment, give rise to a specific signal. Similarly, the protons of the three methyl groups, while chemically equivalent due to the molecule's symmetry, produce a single, distinct signal. The integration of these signals corresponds to the number of protons in each environment, further validating the structure.

Proton EnvironmentChemical Shift (ppm)Multiplicity
Aromatic Protons~6.8Singlet
Methyl Protons (ortho)~2.5Singlet
Methyl Protons (para)~2.2Singlet

¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound. Due to the symmetry of the molecule, not all nine carbon atoms are magnetically distinct. The spectrum is expected to show separate signals for the methyl carbons and the aromatic carbons.

The carbon atoms of the three methyl groups are equivalent and thus produce a single resonance. The aromatic ring contains four distinct carbon environments: the two equivalent carbons bearing methyl groups in the ortho positions, the carbon bearing the methyl group in the para position, the two equivalent unsubstituted aromatic carbons, and the carbon atom directly attached to the sulfonate group. Each of these is expected to have a unique chemical shift. The carbon attached to the electron-withdrawing sulfonate group is anticipated to be the most deshielded, appearing at the highest chemical shift among the aromatic carbons.

Carbon EnvironmentTypical Chemical Shift Range (ppm)
Aromatic C-S140 - 150
Aromatic C-CH₃ (ortho, para)135 - 145
Aromatic C-H125 - 135
Methyl Carbons (-CH₃)20 - 25

Vibrational Spectroscopy

FTIR spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The analysis of a single crystal of this compound (SMS) has provided a detailed vibrational spectrum. researchgate.net

The FTIR spectrum is marked by several prominent peaks. The vibrations associated with the sulfonate group are observed at 1035 cm⁻¹ and 1351 cm⁻¹. A strong peak at approximately 1174 cm⁻¹ is attributed to the S=O stretching vibration. The aromatic nature of the molecule is confirmed by C=C stretching vibrations at 539 cm⁻¹ and 1458 cm⁻¹, with another C=C stretching vibration of the molecule noted at 1600 cm⁻¹. The interaction between the methyl groups and the benzene ring is evidenced by a peak at 2949 cm⁻¹, characteristic of simple carbonyl compounds. Furthermore, a narrow band at 983 cm⁻¹ is assigned to the C-H out-of-plane bending vibrations. researchgate.net

Key FTIR Spectral Data for this compound
Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
2949C-H Stretching (Methyl Group)-CH₃
1600C=C StretchingAromatic Ring
1458C=C StretchingAromatic Ring
1351S=O Asymmetric StretchingSulfonate (-SO₃)
1174S=O Symmetric StretchingSulfonate (-SO₃)
1035S-O StretchingSulfonate (-SO₃)
983C-H Out-of-Plane BendingAromatic Ring
539C=C StretchingAromatic Ring

For 2,4,6-trimethylbenzene sulphonyl chloride, strong absorption bands corresponding to asymmetric and symmetric SO₂ stretching vibrations were identified at 1388 cm⁻¹ and 1169 cm⁻¹, respectively. researchgate.net The in-plane bending vibrations of the SO₂ group, specifically scissoring and rocking, were observed at 700 cm⁻¹ and 558 cm⁻¹, respectively. Out-of-plane twisting and wagging vibrations of the SO₂ group were found at 280 cm⁻¹ and 665 cm⁻¹. researchgate.net These vibrational modes provide a detailed picture of the sulfonyl group's dynamics. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. squarespace.com

The unique set of vibrational frequencies and their intensities in a Raman spectrum constitute a molecular fingerprint, which can be used for the identification of the compound and to study structural transformations that may occur due to changes in temperature, pressure, or chemical environment.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of molecules by probing the transitions between different electronic energy levels.

The optical transparency and electronic transitions of this compound have been characterized using UV-Vis-NIR spectroscopy. The optical transmission spectrum of a single crystal of this compound with a thickness of 0.182 nm was recorded in the wavelength range of 250–1500 nm. researchgate.net

The analysis reveals that the crystal has a lower cut-off wavelength at 285 nm. researchgate.net This indicates the onset of electronic absorption in the ultraviolet region. The crystal is transparent throughout the entire visible and near-infrared (NIR) regions of the electromagnetic spectrum. researchgate.net This wide transparency window suggests the potential of this compound for applications in second harmonic generation and other optoelectronic devices. researchgate.net The refractive index in the optical wavelength domain from 300 nm to 1000 nm shows minimal variation, ranging from approximately 1.482 to 1.469. researchgate.net

Terahertz (THz) Spectroscopy and Optoelectronic Characterization

Terahertz (THz) spectroscopy is a powerful technique for investigating low-frequency vibrational modes and determining the optical constants of materials in the far-infrared region of the spectrum.

THz-TDS has been employed to characterize the optical properties of single-crystal this compound in the frequency range of 0.2–2.5 THz. researchgate.net The complex refractive index, dielectric constant, and conductivity of the crystal were determined from these measurements. researchgate.net

The THz spectra of the this compound crystal show resonance features, with small dimples observed around 1.04 THz and 1.72 THz. researchgate.net A more prominent resonance feature is noted around 1 THz. researchgate.net Theoretical calculations have attributed peaks at 0.945 THz and 1.92 THz to the vibrational in-plane bending of water and methyl moieties within the crystal structure. researchgate.net The refractive index in the THz range exhibits significant variation, in contrast to the relatively stable refractive index observed in the visible and NIR regions. researchgate.net The theoretical fits of both the real and imaginary parts of the dielectric constant show good agreement with the experimental THz spectra. researchgate.net

THz-TDS Determined Optical Properties of this compound
Frequency (THz)Observed FeatureAssignment
0.945Resonance PeakVibrational in-plane bending of water and methyl moieties
1.04Dimple-
1.72Dimple-
1.92Resonance PeakVibrational in-plane bending of water and methyl moieties

Exploration of Angle-Dependent Phonon Modes and Resonances

The phononic properties of this compound (SMS) crystals exhibit significant angle-dependent behavior, which has been investigated using terahertz time-domain polarimetry (THz-TDP). arxiv.org These crystals belong to the C2 space group, a structural characteristic that dictates a repeating pattern in their properties upon 180-degree rotations. arxiv.org Experimental studies on both thin (0.182 mm) and thick (1.266 mm) crystals have revealed a non-linear response as the angle of incidence is varied from 10 to 360 degrees. arxiv.org

A key observation is the appearance of dip resonance at specific angles. arxiv.org For both thick and thin crystals, this resonance occurs at 90 and 270 degrees. arxiv.org Conversely, at 180 and 360 degrees, no phonon resonance is observed, which is consistent with the crystal's C2 symmetry. arxiv.org This angular dependence highlights the anisotropic nature of the phonon modes within the crystal lattice.

Furthermore, the thickness of the crystal plays a crucial role in the observed phonon behavior. In thicker crystals, a splitting of the phonon modes has been observed. arxiv.org This phenomenon suggests that the crystal dimensions influence the propagation and interaction of phonons. The interaction between the vibrational modes of the crystal and terahertz electromagnetic radiation leads to the absorption and scattering of THz radiation by phonons, resulting in changes to the refractive index. arxiv.org A resonance feature has been noted around 1 THz in SMS crystals. arxiv.org

Detailed analysis of the dielectric properties, fitted using the Lorentz Oscillator model, has identified several minor resonances along with two primary modes. The most prominent mode is at approximately 0.94 THz with a scattering time of about 17 ps. A broader mode is observed at roughly 1.9 THz with a shorter scattering time of approximately 7 ps. arxiv.org These experimentally observed resonance frequencies are in close agreement with those calculated using Density Functional Theory (DFT), with minor deviations attributed to temperature differences between the experimental conditions (300 K) and the calculations (0 K). arxiv.org

Table 1: Angle-Dependent Phonon Resonance in this compound Crystals

Rotation Angle (degrees) Observed Phonon Resonance
90 Dip Resonance
180 No Resonance
270 Dip Resonance

Table 2: Primary Phonon Resonance Modes in this compound Crystal

Resonance Frequency (THz) Scattering Time (ps)
~0.94 ~17

Investigation of THz Generation and Detection Capabilities of Mesitylenesulfonate Crystals

The capabilities of this compound (SMS) crystals for terahertz (THz) wave generation have been explored through optical rectification. arxiv.org In a typical experimental setup, a 0.182 mm thick as-grown SMS crystal was utilized without polishing. arxiv.org This crystal was excited by an amplified laser with a center wavelength of 800 nm, a pulse duration of approximately 45 fs, and a repetition rate of 1 KHz. arxiv.org The generated THz pulse was subsequently detected using electro-optic sampling in a 1 mm thick <110> oriented Zinc Telluride (ZnTe) crystal. arxiv.org

The research indicates that while SMS crystals can generate THz radiation, the process is considered inefficient compared to other nonlinear crystals used in the THz domain. arxiv.org The generated THz spectrum from the SMS crystal spans a range from 0.2 to 2.5 THz. arxiv.org This spectrum is characterized by the presence of small dimples, or absorption features, at approximately 1.04 THz and 1.72 THz. arxiv.org These absorptions are attributed to the interaction between the THz radiation and the vibrational modes of the crystal lattice, specifically the phonons. arxiv.org

Terahertz time-domain spectroscopy (THz-TDS) has been employed to characterize the optical properties of SMS crystals in the terahertz frequency range. arxiv.orgarxiv.org These measurements have been used to determine the complex refractive index, dielectric constant, and conductivity of the crystal between 0.2 and 2.5 THz. arxiv.org As a non-centrosymmetric crystal, SMS holds potential for polarization-dependent applications, and further work on polarization-dependent time-domain spectroscopy is underway. arxiv.org

Table 3: Experimental Parameters for THz Generation in SMS Crystal

Parameter Value
Crystal Thickness 0.182 mm
Laser Wavelength 800 nm
Pulse Duration ~45 fs
Repetition Rate 1 KHz

Table 4: Characteristics of THz Spectrum Generated by SMS Crystal

Spectral Range Observed Features

Computational and Theoretical Studies on Sodium Mesitylenesulfonate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study various aspects of sulfonate compounds, providing a theoretical framework for understanding their behavior.

The precise three-dimensional arrangement of atoms in a molecule and its crystal lattice is fundamental to its physical and chemical properties. Experimental techniques like single-crystal X-ray diffraction (XRD) provide the foundational data for computational optimization.

Recent research has successfully produced high-quality single crystals of sodium mesitylenesulfonate using a slow evaporation method with methanol (B129727) as the solvent. arxiv.org Single-crystal XRD analysis of these crystals revealed that this compound crystallizes in a monoclinic structure with a C2 space group. arxiv.org This experimental crystal structure serves as the primary input for geometrical optimization calculations using DFT. The optimization process refines the atomic coordinates to find the lowest energy conformation, providing a theoretically sound model of the crystal structure.

While specific DFT geometry optimization calculations for this compound are not extensively detailed in the available literature, studies on closely related compounds, such as mesitylenesulfonic acid dihydrate, have utilized DFT to simulate crystal structures. researchgate.net These studies demonstrate the capability of DFT to accurately model the intricate network of interactions within the crystal lattice. For this compound, such calculations would typically involve optimizing both the ionic positions and the lattice parameters to achieve the minimum energy configuration, which should closely correspond to the experimentally determined structure.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic

This data is based on single-crystal XRD analysis. arxiv.org

Spectroscopic techniques like Fourier-transform infrared (FTIR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds.

The functional groups of this compound have been identified using FTIR spectroscopy. arxiv.org Computational methods, particularly DFT, can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra are invaluable for assigning the experimentally observed absorption bands to specific molecular vibrations. physchemres.orgresearchgate.netmasjaps.com

The process involves calculating the second derivatives of the energy with respect to the atomic displacements. The resulting vibrational modes can be visualized to understand the nature of the atomic motions. For this compound, key vibrational modes would include the stretching and bending of the S=O and S-O bonds in the sulfonate group, the C-S bond, the C-C and C-H bonds of the aromatic ring, and the C-H bonds of the methyl groups.

Table 2: Key Functional Group Vibrations for Sulfonates

Functional Group Typical Vibrational Frequency Range (cm⁻¹)
S=O Asymmetric Stretch 1350-1470
S=O Symmetric Stretch 1150-1210
S-O Stretch 950-1050
Aromatic C-H Stretch 3000-3100
Aromatic C=C Stretch 1400-1600

This table presents typical ranges and is not based on specific simulated data for this compound.

DFT calculations provide a detailed picture of the electronic structure of a molecule, including the distribution of electrons and the nature of the molecular orbitals. libretexts.orglibretexts.org This information is crucial for understanding the reactivity and intermolecular interactions of this compound.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offers insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the sulfonate group, while the LUMO would likely be distributed over the aromatic system.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom in the molecule. In this compound, a significant negative charge is expected to be localized on the oxygen atoms of the sulfonate group, while the sodium ion will carry a positive charge. The carbon and hydrogen atoms of the mesitylene (B46885) group will have smaller partial charges. This charge distribution governs the electrostatic interactions of the molecule with its environment, including solvent molecules and other ions. aps.org

Quantum Chemical Modeling of Interactions and Solvation

The behavior of this compound in solution is governed by its interactions with solvent molecules and other ions. Quantum chemical modeling provides a means to study these interactions at the molecular level.

The ionization potential is the energy required to remove an electron from a molecule or ion. researchgate.net For this compound, this would correspond to the removal of an electron from the mesitylenesulfonate anion. Theoretical calculations can predict the ionization potential, which is related to the energy of the HOMO.

Microsolvation studies focus on the interaction of a solute with a small, explicit number of solvent molecules. This approach allows for a detailed quantum mechanical treatment of the immediate solvation shell. For this compound dissolved in a solvent like methanol, microsolvation models would involve placing several methanol molecules around the sodium cation and the mesitylenesulfonate anion and then optimizing the geometry of this cluster. Such calculations can reveal the preferred coordination of the solvent molecules around the ions and the energetics of the solvation process.

The interaction between the sodium cation and the solvent molecules is a key aspect of the solvation of this compound. Quantum chemical calculations can be used to compare the strength and nature of this interaction in different solvents.

By calculating the binding energy of the sodium ion with various solvent molecules (e.g., water, methanol, acetonitrile), it is possible to establish a theoretical scale of solvent affinity for the sodium cation. These studies often involve calculating the geometry and binding energy of complexes formed between the sodium ion and one or more solvent molecules. The results of such comparative studies are valuable for understanding the solubility of this compound in different media and for predicting how the solvent might influence its chemical behavior. rsc.org

Theoretical Approaches to Catalytic Mechanisms

First-Principles Modeling of Homogeneous and Heterogeneous Catalytic Processes

First-principles modeling, which is rooted in quantum mechanics, offers a powerful computational lens for dissecting catalytic mechanisms at the atomic level. These methods are instrumental in elucidating reaction pathways, determining the geometries of transition states, and calculating reaction energetics, all without reliance on empirical data. While specific first-principles studies focusing exclusively on this compound as a catalyst are not extensively documented in publicly available literature, the established theoretical frameworks are readily applicable to understanding its potential catalytic roles. The insights gained from computational studies of analogous aromatic sulfonate compounds can serve as a valuable proxy for predicting the behavior of this compound.

At the heart of first-principles modeling in catalysis is Density Functional Theory (DFT), a computational method that has become a cornerstone of modern chemical research. udel.edu DFT is employed to investigate the electronic structure of molecules, providing a basis for understanding their reactivity. udel.edu For a compound like this compound, DFT calculations can be utilized to model its interactions with reactants in both homogeneous and heterogeneous catalytic systems. These calculations can help in identifying the active sites of the catalyst and in understanding how it facilitates chemical transformations.

In the context of homogeneous catalysis, where the catalyst and reactants are in the same phase, first-principles modeling can be used to map out the complete energy profile of a reaction. This includes the identification of intermediates and transition states, which are critical for determining the reaction mechanism and its rate-limiting steps. For instance, in reactions where this compound might act as an acid catalyst, DFT could be used to model the protonation of a substrate and the subsequent steps of the reaction. Studies on similar molecules, such as benzenesulfonic acid, have utilized DFT to distinguish between different mechanistic pathways, like S_N1 and S_N2 mechanisms in esterification reactions. researchgate.net Such computational approaches could be similarly applied to investigate the catalytic activity of this compound.

For heterogeneous catalytic processes, where the catalyst is in a different phase from the reactants, first-principles modeling can provide insights into the interactions between the catalyst surface and the reactant molecules. While this compound is typically used in homogeneous systems, if it were immobilized on a solid support, its catalytic behavior would be governed by surface phenomena. Theoretical models can be constructed to represent the catalyst on a support material, and DFT calculations can then be performed to study the adsorption of reactants, the surface-mediated chemical reactions, and the desorption of products. gauss-centre.eu

The following table summarizes the key first-principles modeling approaches and the types of information they can provide for understanding the catalytic mechanisms involving a compound like this compound.

Theoretical ApproachInformation ProvidedRelevance to this compound Catalysis
Density Functional Theory (DFT) Electronic structure, reaction energies, activation barriers, geometries of intermediates and transition states. udel.eduElucidation of reaction mechanisms, identification of rate-determining steps, and prediction of catalytic activity in both homogeneous and heterogeneous systems.
Ab initio Molecular Dynamics (AIMD) Dynamic behavior of the catalytic system at the atomic level, including solvent effects and conformational changes.Understanding the role of the solvent and the dynamic interactions between the catalyst and reactants in solution-phase catalysis.
Transition State Theory (TST) Calculation of reaction rate constants based on the properties of the transition state.Prediction of reaction kinetics and the influence of catalyst structure on reaction rates.

While the direct application of these sophisticated modeling techniques to this compound catalysis is yet to be widely reported, the foundational principles and computational methodologies are well-established. Future computational studies are poised to offer a deeper, molecular-level understanding of the catalytic processes involving this and other related aromatic sulfonate compounds.

Advanced Materials Applications and Supramolecular Assemblies

Mesitylenesulfonate-Based Organic Materials for Advanced Optoelectronics

Organic nonlinear optical (NLO) crystals containing the mesitylenesulfonate anion have emerged as highly promising materials for applications in terahertz (THz) photonics. These materials exhibit superior properties compared to their inorganic counterparts, leading to significant advancements in THz wave generation and detection.

A prominent example of a mesitylenesulfonate-based organic material is 4-N,N-dimethylamino-4′-N′-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate (B281753) (DSTMS). rsc.org The raw material for DSTMS is synthesized through a condensation reaction catalyzed by piperidine. rsc.org Single crystals of DSTMS are typically grown from a methanol (B129727) solution using methods such as spontaneous nucleation or slow solvent evaporation. rsc.orgresearchgate.net Researchers have successfully grown large, high-quality DSTMS crystals with dimensions suitable for practical applications. rsc.org

The characterization of DSTMS crystals reveals their exceptional properties for THz applications. rsc.org Studies have investigated their electrical and optical characteristics, including:

Optical Properties: UV-vis-NIR spectroscopy is used to determine critical optical properties like the cut-off wavelength, band gap energy, and refractive index. rsc.orgresearchgate.net DSTMS exhibits low absorption for both the pump laser and the generated THz waves, which is crucial for efficient THz generation. aip.org

Nonlinear Optical (NLO) Properties: The relative second harmonic generation (SHG) efficiency of DSTMS has been tested to explore its NLO properties. rsc.orgresearchgate.net It possesses a large second-order nonlinear coefficient, which is a key factor for its high THz generation efficiency. optica.orgoptica.org

Terahertz Wave Generation: Continuous terahertz waves have been measured from DSTMS crystals using optical rectification. rsc.org These crystals can generate intense, broadband THz pulses with high conversion efficiencies. optica.orgoptica.org For instance, pumping DSTMS with a high-energy laser has resulted in THz pulses with energies of 175 µJ and electric fields reaching approximately 17 MV/cm. optica.org The generated THz spectrum can cover a wide range, from 0.1 to 4.5 THz. optica.org

The table below summarizes some key properties of DSTMS crystals relevant to THz applications.

PropertyValue/DescriptionSource
Crystal Growth Method Spontaneous nucleation from methanol solution rsc.org
Nonlinear Optical Susceptibility (d111) 210 ± 55 pm/V optica.org
Pump Wavelength for THz Generation 1.3–1.5 µm optica.org
Generated THz Spectrum 0.1–4.5 THz optica.org
Maximum THz Pulse Energy 175 µJ optica.org
Maximum THz Electric Field ~17 MV/cm optica.org

The development of organic electro-optic crystals like DSTMS has been a significant focus in the field of THz photonics. mdpi.com These organic crystals offer several advantages over traditional inorganic materials, such as higher NLO coefficients and better phase-matching capabilities. optica.orgkaist.ac.krresearchgate.net This leads to more efficient generation and detection of THz radiation. kaist.ac.krresearchgate.net

Key research findings in the development of these crystals include:

High Efficiency: Plate-shaped DSTMS crystals with a large area have demonstrated a THz generation efficiency more than 30 times higher than the inorganic standard, zinc telluride (ZnTe). rsc.org

Broadband Generation: Newly developed high-density organic electro-optic crystals can generate ultra-broadband THz spectra up to approximately 15 THz. kaist.ac.krresearchgate.net The generated THz electric-field amplitude can be about 40 times higher than that from a commercial ZnTe crystal. kaist.ac.krresearchgate.net

Intense THz Pulses: Organic crystals like DSTMS are used to generate intense THz pulses, which are crucial for strong-field THz pump-probe experiments. optica.org

Versatile Pumping Sources: While initially pumped with specific lasers, research has shown efficient THz generation in DSTMS using more common industrial-grade lasers, such as ytterbium (Yb) lasers operating at 1030 nm, after pulse compression. aip.org

The development of these advanced organic crystals, including sodium mesitylene (B46885) sulphonate (SMS) which is also being explored for THz wave generation, is paving the way for more powerful and versatile THz systems. researchgate.netresearcher.lifeopticaopen.orgresearchgate.net

Supramolecular Chemistry and Nanoassemblies

Amphiphilic rod-coil molecules, which consist of a rigid rod-like segment and a flexible coil-like segment, can self-assemble into a variety of ordered nanostructures. rsc.orgnih.govrsc.org This self-assembly is driven by a combination of non-covalent interactions, including donor-acceptor interactions. rsc.orgresearchgate.net

In these systems, aromatic segments can act as electron donors, while other molecules can be introduced as electron acceptors. rsc.org The charge-transfer interactions between the donor and acceptor molecules can drive the self-assembly process and influence the final morphology of the nanostructures. rsc.orgresearchgate.net By tuning these interactions, it is possible to control the formation of diverse supramolecular structures such as nanofibers, spherical micelles, and multilayer nanotubes. rsc.org

The design of these systems involves selecting appropriate ligands that can coordinate with the sodium ion and direct the formation of the desired supramolecular architecture. nih.gov The characterization of these sodium-based supramolecular coordination systems often involves techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure. nih.gov These studies reveal how the sodium ions are coordinated by the sulfonate groups and other atoms in the ligands, as well as by solvent molecules. nih.gov Such coordination can lead to unique properties, including thermal stability and solid-state fluorescence. nih.gov

The self-assembly of molecules into ordered architectures can lead to emergent optical properties that are not present in the individual molecules. nih.govnffa.euresearchgate.net By controlling the self-assembly process, it is possible to tune these optical properties. For example, the organization of chromophores within a self-assembled structure can affect their absorption and emission characteristics. nih.gov

In the context of mesitylenesulfonate-containing systems, the arrangement of the aromatic mesitylene groups within a supramolecular assembly can influence its optical response. The interactions between these aromatic rings, as well as their proximity to other components of the assembly, can lead to changes in the electronic structure and, consequently, the optical properties. The ability to dynamically control the assembly and disassembly of these nanostructures, for instance through external stimuli like light, opens up possibilities for creating materials with switchable or tunable optical properties. nih.gov

Role in Emerging Battery and Energy Storage Materials (Inferential)

Contribution to Layered Oxide Cathode Chemistry for Sodium-Ion Batteries

While direct experimental studies on the incorporation of sodium mesitylenesulfonate into layered oxide cathodes for sodium-ion batteries (SIBs) are not extensively documented in publicly available research, its potential contributions can be inferred from the known functions of analogous sulfonate-based compounds and the pressing challenges in SIB cathode development. The primary challenges facing layered oxide cathodes include structural instability during cycling, undesirable phase transitions, and interfacial degradation from reactions with the electrolyte. patsnap.comresearchgate.netrsc.org It is in the context of mitigating these issues, particularly at the cathode-electrolyte interface (CEI), that this compound could hypothetically play a significant role.

One of the most critical aspects of battery performance is the stability of the interface between the electrode and the electrolyte. oaepublish.comrsc.org Electrolyte additives are commonly employed to form a protective solid electrolyte interphase (SEI) on the anode and a corresponding CEI on the cathode. rsc.orgsciepublish.com These layers are crucial for preventing the continuous decomposition of the electrolyte and for ensuring the long-term cycling stability of the battery. patsnap.comresearchgate.net

Sulfur-containing additives, particularly those with sulfonate functional groups, have been investigated for their ability to form stable interfacial layers in sodium-ion batteries. sciepublish.com It is plausible that this compound, upon its introduction into the electrolyte, could participate in the formation of a robust CEI on the surface of a layered oxide cathode. The mesitylenesulfonate anion, with its aromatic ring and sulfonate group, could electropolymerize or decompose at the high operating voltages of the cathode to create a thin, ionically conductive, but electronically insulating film.

This inferred protective layer could offer several benefits:

Suppression of Electrolyte Oxidation: The CEI could act as a barrier, preventing direct contact between the highly reactive cathode surface and the organic electrolyte, thereby mitigating oxidative decomposition of the electrolyte at high potentials.

Structural Stabilization: By passivating the cathode surface, the CEI could help to suppress the dissolution of transition metal ions from the layered oxide structure into the electrolyte, a common degradation mechanism that leads to capacity fading. patsnap.com

Inhibition of Phase Transitions: A stable interfacial layer might reduce the mechanical stress on the cathode surface that can arise from volumetric changes during sodium ion intercalation and deintercalation, potentially delaying detrimental phase transitions. rsc.org

The aromatic nature of the mesitylene group in this compound is also a noteworthy feature. Aromatic compounds can influence the solvation shell of sodium ions in the electrolyte, which in turn affects the kinetics of ion transfer at the electrode-electrolyte interface. sigmaaldrich.com It is conceivable that the presence of the mesitylenesulfonate anion could modify the properties of the CEI, potentially enhancing its ionic conductivity and promoting more efficient sodium ion transport.

To illustrate the potential impact of such an additive, the following hypothetical data table compares the performance of a generic P2-type layered oxide cathode with and without an inferential sulfonate-based additive like this compound.

Table 1: Inferred Performance Metrics of a P2-Type Layered Oxide Cathode with and without a Hypothetical Sulfonate Additive

Performance MetricStandard ElectrolyteElectrolyte with Inferred Sulfonate Additive
Initial Discharge Capacity 150 mAh/g148 mAh/g
Capacity Retention (after 200 cycles) 75%90%
Coulombic Efficiency (average) 99.0%99.8%
Interfacial Resistance (after 200 cycles) HighLow

It is important to emphasize that this discussion is inferential and serves to highlight a potential area of research. Experimental validation would be necessary to confirm these hypothesized contributions of this compound to the chemistry of layered oxide cathodes in sodium-ion batteries.

Environmental Chemistry and Analytical Research Perspectives

Environmental Fate and Transformation of Arylsulfonate Compounds (General Principles)

Arylsulfonate compounds, a class to which sodium mesitylenesulfonate belongs, are characterized by an aromatic ring substituted with one or more sulfonic acid groups. Their widespread use in industrial applications necessitates a thorough understanding of their environmental behavior. nih.gov These compounds are generally water-soluble, leading to high mobility in aquatic systems. nih.gov However, their persistence and degradation pathways are complex and depend heavily on their specific chemical structure and environmental conditions. nih.govresearchgate.net

The environmental persistence of arylsulfonates is a significant concern, as many are recalcitrant to microbial degradation and are not effectively removed by conventional wastewater treatment processes. nih.govcore.ac.uk Their fate is primarily governed by microbial activity, although factors like sorption to soil and sediment also play a role. nm.govnih.gov

Biodegradation: Microbial degradation is the principal pathway for the breakdown of arylsulfonates in the environment. hibiscuspublisher.com However, the presence of the sulfonate group, an electron-withdrawing moiety, makes the aromatic ring less susceptible to electrophilic attack by microbial oxygenases, often rendering these compounds resistant to degradation. oup.com

Aerobic Degradation: Under aerobic conditions, specialized bacterial strains can initiate the degradation process. A common initial step involves dioxygenolytic desulfonation, where an enzyme cleaves the carbon-sulfur bond, removing the sulfonate group and forming a catechol intermediate. oup.com For compounds with alkyl chains, like linear alkylbenzene sulfonates (LAS), degradation often begins with the oxidation of the alkyl chain, followed by the breakdown of the aromatic ring. researchgate.nethibiscuspublisher.com The ultimate biodegradation products are typically carbon dioxide, water, and sulfate (B86663) (SO₄²⁻). researchgate.net

Anaerobic Degradation: Arylsulfonates are generally more persistent under anaerobic conditions. researchgate.netnih.gov The lack of oxygen as an electron acceptor hinders the initial enzymatic attacks that are common in aerobic pathways. Consequently, these compounds can accumulate in anaerobic environments such as sediments and sludge. researchgate.net

Persistence and Influencing Factors: The persistence of arylsulfonates is influenced by several factors. Branched alkyl chains, for instance, are known to be more recalcitrant to biodegradation than linear ones. nih.gov Environmental conditions such as temperature, pH, and the presence of other organic matter can also significantly affect degradation rates. researchgate.net In soil, arylsulfonates can be sorbed to organic matter, which influences their mobility and bioavailability to microorganisms. nm.gov Some studies indicate that while certain arylsulfonates are poorly biodegradable on their own, they can be broken down through co-metabolism, where microbes degrade the compound while utilizing another substrate for energy. nih.gov

Table 1: General Degradation Pathways for Arylsulfonate Compounds

Degradation PathwayConditionsKey MechanismTypical IntermediatesPersistence Level
Aerobic Biodegradation Oxygen-rich environments (e.g., surface water, aerated soil)Dioxygenolytic desulfonation; ω- and β-oxidation of alkyl chains. researchgate.nethibiscuspublisher.comCatechols, Sulfophenyl carboxylates (SPCs). oup.comresearchgate.netModerate to Low
Anaerobic Biodegradation Oxygen-depleted environments (e.g., sediments, sludge)Generally inhibited; limited degradation reported.Parent compound often persists.High. researchgate.netnih.gov
Sorption Soil and sediment compartmentsPartitioning onto organic carbon and mineral surfaces. nm.govNot applicableInfluences bioavailability and transport

Development of Analytical Methodologies for Detection in Complex Matrices

The accurate detection and quantification of this compound and related compounds in complex environmental matrices like water, soil, and industrial effluents are critical for monitoring their distribution and fate. The development of sensitive and selective analytical methods is an active area of research. nih.govtaylorfrancis.com The primary challenges include the high polarity and low volatility of these compounds, as well as potential interference from the sample matrix. core.ac.uk

A range of analytical techniques has been developed for the trace analysis of arylsulfonates. Sample preparation, often involving a pre-concentration step like solid-phase extraction (SPE), is crucial for achieving low detection limits. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of arylsulfonates due to its suitability for non-volatile, polar compounds. core.ac.ukresearchgate.net Reversed-phase HPLC is commonly employed. When coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS), it provides high sensitivity and specificity, allowing for the unambiguous identification and quantification of target compounds even at trace levels. upce.cznih.gov Electrospray ionization (ESI) is a frequently used soft ionization technique for these analyses. upce.cz

Ion Chromatography (IC): IC is a valuable technique for separating and quantifying ionic compounds. It is well-established for the analysis of inorganic anions and can be applied to organic sulfonates in environmental samples. researchgate.net

Gas Chromatography (GC): GC is generally unsuitable for the direct analysis of ionic and non-volatile compounds like this compound. upce.cz Analysis via GC requires a time-consuming derivatization step to convert the sulfonate into a more volatile form, making it a less common choice. acs.org

Spectroscopic Methods:

Mass Spectrometry (MS): As mentioned, MS is a powerful detection method when coupled with chromatography. It allows for the determination of the molecular weight and structural information of the analyte. upce.czacs.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to identify the characteristic functional groups of arylsulfonates. The vibrational absorption peaks of the sulfonic acid group (SO₃) are key identifiers in this analysis. mdpi.comacs.org

Table 2: Comparison of Analytical Techniques for Arylsulfonate Analysis

TechniquePrincipleCommon Detector(s)AdvantagesLimitations
HPLC Separation based on partitioning between stationary and mobile phases.UV, Mass Spectrometry (MS). nih.govnih.govHighly versatile for polar, non-volatile compounds; excellent separation efficiency. nih.govRequires sample preparation; can be complex.
Ion Chromatography (IC) Separation based on ion-exchange interactions. researchgate.netConductivity Detector.Excellent for ionic species; can perform multi-elemental analysis simultaneously. researchgate.netMatrix interference from other ions can be an issue. researchgate.net
GC Separation based on volatility and partitioning with a stationary phase.Mass Spectrometry (MS), Flame-Ionization Detector (FID). researchgate.netHigh resolution.Requires derivatization for non-volatile sulfonates. upce.cz
FTIR Spectroscopy Measures absorption of infrared radiation by molecular vibrations.N/AProvides structural information on functional groups. mdpi.comNot suitable for quantification at trace levels; complex mixtures are difficult to analyze.

Research on Sustainable Synthesis and Application of Mesitylenesulfonates

In line with the principles of green chemistry, research efforts are increasingly focused on developing more sustainable methods for the synthesis and application of chemical compounds, including arylsulfonates. nih.govmt.com The goal is to reduce the environmental impact associated with their production and use by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Research into the sustainable synthesis of mesitylenesulfonates is exploring several avenues. One key area is the replacement of traditional, often harsh, sulfonating agents and volatile organic solvents (VOCs) with more environmentally benign alternatives. researchgate.netnih.gov This includes the investigation of solid acid catalysts, which can be easily recovered and reused, and the use of "green" solvents like ionic liquids or supercritical fluids that reduce emissions and waste. researchgate.netorientjchem.org

Furthermore, biocatalysis, which uses enzymes to perform chemical transformations, offers a promising route for more sustainable synthesis. mt.com Enzymatic processes can operate under milder conditions (e.g., in aqueous media at ambient temperature and pressure), potentially leading to higher selectivity and reduced energy consumption compared to traditional chemical synthesis. nih.gov

In the context of applications, research is also being conducted on creating arylsulfonates from renewable feedstocks. For example, the synthesis of sodium lignosulfonate, derived from lignin (B12514952) (a byproduct of the paper industry), showcases how a waste biomolecule can be transformed into a valuable chemical product. nih.govresearchgate.net While not directly this compound, this approach exemplifies the "waste-to-value" principle that is central to sustainable chemistry and could inspire future research into bio-based routes for other arylsulfonates. mdpi.com

Future Research Directions and Interdisciplinary Opportunities

Design and Synthesis of Novel Sodium Mesitylenesulfonate Derivatives with Enhanced Functionality

The core structure of this compound offers a robust scaffold for chemical modification, enabling the synthesis of new derivatives with tailored properties. Future research will focus on introducing various functional groups to the mesitylene (B46885) ring or modifying the sulfonate group to modulate its hydrotropic and surfactant properties. For instance, the incorporation of hydroxyl or amino groups could enhance hydrogen bonding capabilities, potentially improving solubility and interaction with specific solutes.

A primary objective in designing these novel derivatives is to enhance their functionality for specific applications. This includes improving their efficiency in increasing the solubility of poorly water-soluble drugs, a critical challenge in the pharmaceutical industry. biointerfaceresearch.comimpactfactor.orgnih.gov By strategically modifying the molecular structure, researchers aim to create derivatives with a higher capacity for solubilization at lower concentrations. biointerfaceresearch.com The synthesis of such compounds often involves multi-step reactions, starting with the functionalization of mesitylene followed by sulfonation and neutralization. smolecule.com A ligand-based design, which involves creating new molecules based on the structural and functional characteristics of known drugs, is a cost-effective and relatively straightforward approach for drug discovery. nih.gov

Derivative TypePotential Functional GroupTargeted EnhancementPotential Application
AmphiphilicLong-chain alkyl groupIncreased surfactant propertiesEnhanced cleaning and emulsification
BiocompatiblePolyethylene glycol (PEG) chainReduced toxicity, increased biocompatibilityDrug delivery systems
ChelatingCarboxylic acid or amine groupsMetal ion bindingCatalysis, environmental remediation
ResponsivepH- or thermo-responsive polymersControlled release of solubilized compoundsSmart drug delivery, stimuli-responsive materials

Integration of Machine Learning and Artificial Intelligence for Predictive Material Design

Advancements in In-situ and Operando Spectroscopic Techniques for Real-time Process Monitoring

Understanding the dynamic processes involving this compound at a molecular level is crucial for optimizing its applications. Advancements in in-situ and operando spectroscopic techniques will provide unprecedented insights into its behavior in real-time. These techniques allow researchers to monitor chemical and physical changes as they happen, providing a dynamic picture of processes like hydrotrope aggregation and solute solubilization.

For example, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the interactions between this compound and poorly soluble drugs in solution, revealing the mechanism of solubilization. Similarly, operando Raman spectroscopy can monitor the sulfonation of mesitylene in real-time, allowing for the optimization of reaction conditions to maximize yield and purity. Real-time monitoring of hydrophobic aggregation can also provide insights into the kinetics and thermodynamics of these interactions. nih.gov These advanced analytical methods will be instrumental in developing more efficient and controlled processes for the synthesis and application of this compound and its derivatives.

Exploration of Biological and Biomedical Research Applications

The unique properties of this compound make it a promising candidate for various biological and biomedical research applications, excluding clinical trials. Its ability to modulate the solubility of proteins and other biomolecules opens up possibilities in areas such as protein refolding and purification. By preventing the aggregation of proteins during refolding processes, it can significantly improve the yield of active proteins.

Furthermore, this compound and its derivatives are being explored as components of drug delivery systems. biointerfaceresearch.com Their ability to solubilize hydrophobic drugs can enhance their bioavailability. nih.gov Research in this area focuses on developing novel formulations where the hydrotrope acts as a carrier for the drug, facilitating its transport and release. The biocompatibility of these derivatives is a key consideration, and modifications to the core structure are being investigated to minimize any potential adverse effects. The use of hydrotropes in nanotechnology, such as for controlled precipitation, is also an emerging area of interest. pnrjournal.com

Deepening the Understanding of Structure-Property Relationships through Advanced Theoretical Modeling

Advanced theoretical modeling and computational simulations are powerful tools for elucidating the fundamental principles governing the behavior of this compound. Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of how hydrotrope molecules self-assemble in solution and interact with solute molecules. researchgate.netacs.org These simulations can reveal the nature of the intermolecular forces driving these processes and help to explain the mechanism of hydrotropy at a molecular level.

By combining quantum mechanical calculations with classical simulations, researchers can develop accurate models that predict the properties of this compound and its derivatives with high fidelity. mdpi.com This theoretical understanding is crucial for the rational design of new hydrotropes with enhanced performance. For example, by simulating the interaction of different functionalized derivatives with a target solute, researchers can identify the most effective molecular structures for solubilization. This synergy between theoretical modeling and experimental work will be a driving force in the future development of this compound-based technologies.

Q & A

Q. How should researchers design statistically robust experiments to study this compound’s structure-activity relationships?

  • Methodological Answer:
  • DOE (Design of Experiments) : Use factorial designs to evaluate interactions between variables (e.g., pH, concentration).
  • Control groups : Include blank reactions (no catalyst) and internal standards (e.g., deuterated analogs) for normalization.
  • Power analysis : Calculate sample sizes to ensure detectability of effect sizes (α = 0.05, β = 0.2) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.